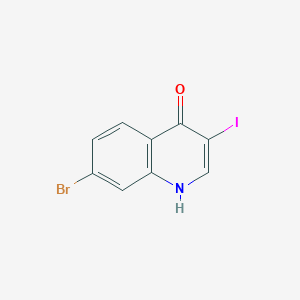

7-Bromo-4-hydroxy-3-iodoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrINO |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

7-bromo-3-iodo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |

InChI Key |

GRFAIOFFRXWXJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 4 Hydroxy 3 Iodoquinoline

Advanced Synthetic Routes to the 7-Bromo-4-hydroxy-3-iodoquinoline Core

The construction of the this compound molecule can be approached by first assembling a pre-functionalized quinoline (B57606) core followed by subsequent, highly selective modifications.

Regioselective Halogenation Strategies (Bromination, Iodination) at Quinoline Positions 7 and 3

The introduction of halogen atoms at specific positions on the quinoline ring requires careful selection of starting materials and reagents to ensure high regioselectivity.

Bromination at Position 7: The most direct strategy to introduce a bromine atom at the C-7 position is to begin the synthesis with a correspondingly substituted aniline (B41778) precursor. The Gould-Jacobs reaction, a widely used method for quinoline synthesis, is particularly effective. Starting with m-bromoaniline, condensation with an appropriate three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization, regioselectively yields the 7-bromo-4-hydroxyquinoline scaffold. grafiati.comgoogle.com The orientation of the cyclization is dictated by the initial position of the bromine on the aniline ring.

Iodination at Position 3: The C-3 position of the 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form) is activated for electrophilic substitution. wikipedia.org Several modern methods have been developed for the direct C-H iodination of 4-quinolones with high regioselectivity for the C-3 position.

One effective method involves the use of hypervalent iodine(III) reagents. nih.govacs.org Treating a 4-quinolone substrate with an iodine source, such as potassium iodide (KI), in the presence of an oxidant like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) in a solvent like methanol (B129727) at room temperature, can yield the 3-iodo-4-quinolone derivative in good to excellent yields. nih.govacs.org This approach is notable for its mild conditions and high functional group tolerance. acs.org

A plausible mechanism for this transformation suggests that the hypervalent iodine reagent activates the iodide to form a potent electrophilic iodinating species, which then attacks the electron-rich C-3 position of the 4-quinolone.

Another approach is a radical-based direct C-H iodination. rsc.orgrsc.org This protocol can achieve C-3 selective iodination of quinolines and quinolones using a radical initiator system, such as potassium persulfate (K₂S₂O₈) and a metal catalyst, with sodium iodide as the iodine source. rsc.org While effective, the conditions may be harsher than the hypervalent iodine methods.

The table below summarizes conditions for the C-3 iodination of 4-quinolones based on published research for analogous compounds.

| Reagents | Catalyst/Promoter | Solvent | Temperature | Yield (%) | Reference |

| KI, PIDA | - | Methanol | Room Temp. | up to 95% | nih.govacs.org |

| KI, PIFA | - | Methanol | Room Temp. | up to 91% | nih.govacs.org |

| NaI, K₂S₂O₈ | Ce(NO₃)₃·6H₂O | DCE | 130 °C | ~40% | rsc.org |

Table 1: Reported Conditions for C-3 Iodination of 4-Quinolone Scaffolds. Yields are for representative examples from the literature and may vary based on the specific substrate.

Hydroxylation Methods for C-4 Position Functionalization

The 4-hydroxy group is a key feature of the target molecule. In the most efficient synthetic strategies, this functionality is not installed in a separate step but is rather an intrinsic outcome of the core quinoline-forming reaction.

Ring-closing reactions like the Gould-Jacobs synthesis, which involves the cyclization of an arylaminoacrylate intermediate derived from an aniline and a malonic ester derivative, directly produce the 4-hydroxyquinoline core. nih.gov Similarly, the Camps cyclization, which involves the base-catalyzed cyclization of an o-acylaminoacetophenone, also yields 4-hydroxyquinolines. wikipedia.org The "hydroxy" group is part of a keto-enol tautomerism, with the 4-quinolone form often being significant. wikipedia.org Therefore, dedicated C-4 hydroxylation methods are generally not required when employing these classical cyclization strategies.

Multi-component Reactions and Cyclization Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. While no specific MCR has been reported for the direct synthesis of this compound, several well-known quinoline syntheses could be conceptually adapted.

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. Using m-bromoaniline and an appropriately substituted β-ketoester (e.g., one that could lead to a 3-iodo substituent) could be envisioned, although controlling the subsequent iodination might be challenging.

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. A hypothetical 2-amino-4-bromobenzaldehyde (B1289445) could be reacted with an iodo-substituted methylene compound, though the synthesis of such precursors could be complex.

These approaches highlight potential, albeit underexplored, pathways that could offer atom economy and step efficiency if the required multi-functionalized starting materials can be accessed.

Stereochemical Control in Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is a significant synthetic challenge, as the parent molecule is achiral. Chirality would have to be introduced by adding a chiral center, typically via a substituent, or by creating axial chirality in a biphenyl-type derivative. There is currently no literature describing the stereoselective synthesis of chiral derivatives of this specific compound.

However, general strategies for asymmetric quinoline synthesis could be applied. For instance, using a chiral catalyst in a cyclization reaction, such as an asymmetric Povarov reaction, could in principle generate enantiomerically enriched polycyclic quinoline systems. The development of a stereoselective route would likely require substantial new research into asymmetric methods applicable to this highly substituted quinoline core.

Precursor Synthesis and Intermediate Chemistry

A highly logical and practical approach to this compound involves the synthesis and subsequent functionalization of a key intermediate, the 7-bromo-4-hydroxyquinoline-3-carboxylate.

Derivatization from 4-Hydroxyquinoline-3-carboxylate Precursors

The synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is well-documented and typically proceeds via the Gould-Jacobs reaction. grafiati.comgoogle.com

Condensation: m-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is often performed neat or in a suitable solvent and may require gentle heating to initiate the condensation, forming the intermediate ethyl α-carbethoxy-β-m-bromoanilinoacrylate. grafiati.com

Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization. grafiati.com This intramolecular acylation is an electrophilic aromatic substitution that forms the quinoline ring system, yielding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Hydrolysis: The resulting ester can be hydrolyzed to the corresponding 7-bromo-4-hydroxyquinoline-3-carboxylic acid using either acidic or basic conditions.

With 7-bromo-4-hydroxyquinoline-3-carboxylic acid or its ester in hand, the next critical transformation would be the introduction of the iodine at C-3. While conversion of a carboxylic acid to an iodo group is possible (e.g., via a Hunsdiecker-type reaction), a more direct and modern approach is the C-H activation/iodination of the parent 7-bromo-4-hydroxyquinoline (obtained by decarboxylation of the acid). nih.gov

However, the most efficient route would be the direct iodination of the 7-bromo-4-hydroxyquinoline precursor itself, which can be obtained via decarboxylation of the corresponding 3-carboxylic acid. The C-3 position is sufficiently activated by the 4-hydroxy/oxo group for direct electrophilic iodination using the methods described in section 2.1.1. nih.govacs.orgrsc.org This avoids the potentially harsh conditions required for converting the carboxylate group into an iodide.

The table below details the synthesis of the key precursor, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

| Step | Reactants | Conditions | Product | Yield (%) | Reference |

| 1 | m-Bromoaniline, Diethyl ethoxymethylenemalonate | Neat, overnight | Ethyl α-carbethoxy-β-m-bromoanilinoacrylate | ~40% | grafiati.com |

| 2 | Ethyl α-carbethoxy-β-m-bromoanilinoacrylate | Diphenyl ether, reflux | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | ~44% | grafiati.com |

Table 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction.

Utilization of 3-Iodo-4(1H)-quinolone and its Derivatives in Synthesis

The 3-iodo-4(1H)-quinolone core is a critical precursor for the synthesis of various substituted quinolines. A common strategy involves the iodination of a 4-quinolone derivative. For instance, 2-aryl-1-methylquinolin-4(1H)-ones can be selectively iodinated at the 3-position using iodine and a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

Furthermore, the reactivity of the 3-iodo-4-quinolone system can be modulated by protecting the nitrogen atom. N-alkylation, for example, with ethyl iodide in the presence of potassium carbonate, can facilitate subsequent reactions. nih.govacs.org The resulting N-alkyl-3-iodo-4-quinolones are valuable intermediates for cross-coupling reactions. For example, they can undergo Heck reactions with styrene (B11656) derivatives to produce (E)-3-styryl-4-quinolones. researchgate.net

Strategic Application of Halogenated Quinoline Intermediates (e.g., 7-Bromo-2-chloroquinoline)

Halogenated quinolines, such as 7-bromo-2-chloroquinoline, are versatile building blocks in the synthesis of complex quinoline derivatives. smolecule.com The differential reactivity of the halogen substituents allows for sequential and site-selective functionalization. For instance, the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed to synthesize 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) from N-(3-bromophenyl)acetamide. This intermediate can then be used in a variety of transformations, including nucleophilic substitutions and condensation reactions, to build more complex molecular architectures.

The synthesis of 7-bromo-4-hydroxy-3-quinoline carboxylic acid, another important intermediate, can be achieved starting from m-bromoaniline. This process involves condensation, cyclization, and subsequent hydrolysis. patsnap.com The resulting product can be further modified. For example, heating 4-hydroxy-7-iodoquinoline-3-carboxylic acid can lead to decarboxylation to form 7-iodoquinolin-4-ol. google.com

Catalytic Approaches in this compound Synthesis

Catalytic methods are indispensable for the efficient and selective synthesis and functionalization of quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold. nih.govresearchgate.netnih.govresearchgate.net The differential reactivity of halogens (I > Br > Cl) allows for selective couplings. nih.gov For instance, in a dihaloquinoline, the iodo-substituent will react preferentially over a bromo- or chloro-substituent. nih.gov

The Suzuki-Miyaura coupling of 3-iodo-4-alkoxyquinolines with arylboronic acids is a common strategy to introduce aryl groups at the 3-position. nih.govacs.org To achieve this, the hydroxyl group of a 4-hydroxy-3-iodoquinoline is often converted to an alkoxy group to improve solubility and reactivity. nih.govacs.org In some cases, a one-pot, two-step borylation/Suzuki–Miyaura coupling sequence can be employed for the synthesis of aryl-substituted quinolines from haloquinolines. acs.org

| Catalyst/Reagent | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, K₂CO₃ | 3-Iodo-4-ethoxy-quinolones, Arylboronic ester | 3-Aryl-4-ethoxy-quinolines | - | acs.org |

| Pd(OAc)₂, PPh₃ | 3-Bromoquinolin-2(1H)-one, Indolylboronic acid | Indol-2-ylquinolin-2(1H)-one | - | nih.gov |

| PdCl₂(PPh₃)₂ | 3-Bromo-4-trifloxyquinolin-2(1H)-one, Arylboronic acid | 4-Aryl-3-bromoquinolin-2(1H)-one | 78-81 | nih.gov |

| Dichlorobis(triphenylphosphine)palladium(II) | Bromo- or dibromo-quinolines, Phenylboronic acids | Aryl- or diaryl-quinolines | 68-82 | researchgate.net |

Copper-Catalyzed Carbon-Sulfur Bond Formation in Quinoline Derivatives

Copper-catalyzed reactions are particularly useful for the formation of carbon-sulfur (C-S) bonds. jcsp.org.pkacs.org These reactions can be challenging due to the potential for sulfur-containing compounds to poison the catalyst. jcsp.org.pk However, efficient protocols have been developed using copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand for the S-arylation of heteroaryl thiols with aryl iodides. jcsp.org.pk This methodology allows for the introduction of thioether linkages, which are prevalent in many biologically active molecules. jcsp.org.pk Copper-catalyzed methods have also been applied to the C5-sulfonylation of 8-aminoquinoline (B160924) amides. researchgate.net

Metalation Strategies (Lithium-Magnesium, Organozinc Reagents) for Directed Functionalization

Directed metalation using organometallic reagents provides a powerful method for the regioselective functionalization of the quinoline ring. figshare.comrsc.org The choice of the metalating agent can control the site of functionalization. For example, metalation of chloro-substituted quinolines with lithium diisopropylamide (LDA) typically occurs at the C-3 position, while using lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. figshare.com The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the direct magnesiation of various heterocycles, including quinolines, often with high regioselectivity. acs.org These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Post-Synthetic Modifications and Derivatization of this compound

The this compound scaffold offers multiple sites for post-synthetic modification, enabling the creation of a diverse library of derivatives.

The hydroxyl group at the C-4 position can be a handle for various transformations. For instance, it can be alkylated to form alkoxy derivatives, which can alter the electronic properties and solubility of the molecule. nih.govacs.org The hydroxyl group can also be converted to a chloro group using reagents like phosphorus oxychloride, creating a reactive site for nucleophilic substitution. nih.govacs.org

The halogen atoms at C-3 and C-7 are prime sites for cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C-3 position via Suzuki-Miyaura or Sonogashira coupling, leaving the C-7 bromine available for subsequent transformations. nih.govmdpi.com This stepwise functionalization allows for the controlled introduction of different substituents at these two positions.

Furthermore, the quinoline ring itself can undergo various reactions. For example, the nitrogen atom can be quaternized, and the ring can participate in cycloaddition reactions. The diverse reactivity of this scaffold makes it a valuable platform for the development of new compounds with potential applications in various fields.

Functional Group Interconversions at the Quinoline Nucleus

The presence of two different halogen atoms on the quinoline ring of this compound allows for regioselective functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such transformations, enabling selective substitution at the 3-position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the case of dihaloquinolines, the more reactive C-I bond can be selectively coupled with an arylboronic acid, leaving the C-Br bond intact for subsequent reactions. For instance, the palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids in the presence of a suitable phosphine (B1218219) ligand can lead to the substitution of the iodine at the 3-position. nih.gov A similar selectivity is expected for this compound.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl halide is another key transformation. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 3-position of the 7-bromo-3-iodoquinoline (B2479787) scaffold. nih.gov Palladium-catalyzed Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinolines with terminal acetylenes has been shown to proceed selectively at the 3-position. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The differential reactivity of the C-I and C-Br bonds can be exploited to selectively introduce an amino group at the 3-position of the quinoline ring. beilstein-journals.org

The following table summarizes the expected regioselective functional group interconversions for this compound based on the reactivity of related dihaloquinolines.

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 7-Bromo-4-hydroxy-3-arylquinoline |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, base | 7-Bromo-4-hydroxy-3-alkynylquinoline |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 7-Bromo-4-hydroxy-3-(N,N-dialkylamino)quinoline |

Introduction of Side Chains and Heterocyclic Moieties

The sequential and regioselective nature of cross-coupling reactions on dihaloquinolines provides a robust strategy for the introduction of various side chains and heterocyclic moieties.

Following an initial selective reaction at the 3-position (C-I bond), the remaining bromo substituent at the 7-position can be targeted for a second cross-coupling reaction. This stepwise approach allows for the synthesis of quinolines with different substituents at the 3- and 7-positions. For example, a Suzuki-Miyaura coupling could be performed first at the 3-position, followed by a Sonogashira or another Suzuki-Miyaura coupling at the 7-position with a different coupling partner.

This strategy has been employed in the synthesis of various substituted quinolines. For instance, 6-bromo-3-iodo-quinolones have been shown to undergo regioselective Sonogashira coupling at the 3-position, followed by a Suzuki reaction at the 6-position to introduce a furyl moiety. beilstein-journals.org A similar approach can be envisioned for this compound to introduce a diverse array of side chains and heterocyclic systems.

N-Alkylation and O-Alkylation Strategies

The 4-hydroxyquinoline moiety in the target compound exists in tautomeric equilibrium with the 4-quinolone form. This allows for both O-alkylation of the hydroxyl group and N-alkylation of the quinolone nitrogen. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

O-Alkylation: The reaction of 4-hydroxyquinolines with alkyl halides in the presence of a base typically leads to the formation of O-alkylated products. For example, the O-alkylation of kojic acid, a related hydroxypyrone, with benzyl (B1604629) chloride gives the corresponding O-benzyl derivative. nih.gov

N-Alkylation: N-alkylation of the quinolone tautomer is also a common transformation. The reaction of quinolin-2-ones with alkyl halides can lead to N-alkylation. uwindsor.ca In some cases, a mixture of N- and O-alkylated products may be obtained, and the ratio can be influenced by the solvent and the nature of the alkylating agent. acs.org For instance, N-alkylation of ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate with ethyl bromide has been reported to give the N-ethylated product in good yield. researchgate.net

The table below provides examples of alkylation reactions on related quinoline systems.

| Substrate | Alkylating Agent | Base/Catalyst | Product |

| 4-hydroxy-7-nitroquinoline-3-carboxylate | Ethyl bromide | - | N-ethyl-4-oxo-7-nitro-1,4-dihydroquinoline-3-carboxylate researchgate.net |

| Quinolone | Benzyl chloride | Pd catalyst, K₂CO₃ | O- and/or N-benzyl quinolone acs.org |

| Kojic acid (hydroxypyrone) | Benzyl chloride | - | O-benzyl kojic acid nih.gov |

Formation of Biquinoline and Other Oligomeric Structures Incorporating the this compound Motif

The presence of two halogen atoms on the this compound scaffold makes it a suitable building block for the synthesis of biquinolines and other oligomeric structures. These reactions are typically achieved through palladium-catalyzed homocoupling or sequential cross-coupling reactions.

A common method for synthesizing biquinolines is the palladium-catalyzed homocoupling of haloquinolines. Current time information in Bangalore, IN.smolecule.com For instance, the reaction of haloquinolines with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst can lead to the in-situ formation of a quinolineboronate intermediate, which then undergoes homocoupling to yield a biquinoline. Current time information in Bangalore, IN.smolecule.com

Alternatively, a stepwise approach can be used. A Suzuki-Miyaura reaction can be performed to introduce a boronic acid or boronic ester at one of the halogenated positions, followed by a second Suzuki-Miyaura coupling with another molecule of the haloquinoline to form the biquinoline. The differential reactivity of the C-I and C-Br bonds in this compound could be exploited to control the linkage points in the resulting biquinoline. For example, selective conversion of the iodo group to a boronic ester followed by coupling with another molecule of this compound would lead to a 3,7'-linked biquinoline.

Medicinal Chemistry and Biological Activity of 7 Bromo 4 Hydroxy 3 Iodoquinoline and Its Analogs

Structure-Activity Relationship (SAR) Studies on 7-Bromo-4-hydroxy-3-iodoquinoline Derivatives

The biological activity of quinoline (B57606) derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate how different functional groups and substituents on the quinoline ring influence the compound's interaction with biological molecules, thereby affecting its efficacy and mechanism of action.

Impact of Halogen Substituents (Bromine, Iodine) on Biological Target Interactions

The presence and position of halogen substituents, such as bromine at the C-7 position and iodine at the C-3 position, are critical determinants of the biological activity of quinoline derivatives. These bulky and lipophilic atoms can significantly influence the compound's ability to bind to target proteins and enzymes.

Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. In the context of quinoline derivatives, the bromine and iodine atoms are thought to enhance binding affinity with molecular targets like DNA or specific enzymes. For instance, studies on related quinoline compounds have shown that bulky substituents, including bromine, can lead to improved biological activities. nih.gov The introduction of a 7-iodoquinoline (B1603053) moiety in amodiaquine (B18356) analogs was explored for its potential to enhance anti-SARS-CoV-2 activity, highlighting the recognized importance of this substitution in modulating biological effects. jst.go.jp Similarly, the conversion of 3-bromoquinoline (B21735) to 3-iodoquinoline (B1589721) is a key step in the synthesis of certain biologically active agents, indicating the distinct roles these halogens play in the final compound's properties. nih.gov

Influence of C-4 Hydroxyl Group on Receptor Binding and Efficacy

The hydroxyl group at the C-4 position of the quinoline ring is another key feature for biological activity. This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active sites of enzymes and receptors. This hydrogen bonding capability is often essential for the compound's inhibitory action.

Effects of Remote Substitutions and Side Chain Modifications on Pharmacological Profiles

Beyond the core halogen and hydroxyl groups, modifications at other positions on the quinoline ring or the addition of various side chains can dramatically alter the pharmacological profile of the derivatives. These changes can affect properties such as solubility, bioavailability, and target selectivity.

For example, in the development of antimalarial 4(1H)-quinolone-3-diarylethers, modifications to side chains were crucial for improving poor aqueous solubility and oral bioavailability. nih.gov Research on other quinoline analogs, such as indolo[3,2-b]quinolines, has demonstrated that substitutions at various positions can significantly impact antifungal and antihyperglycemic activities. nih.gov The addition of different side chains to the quinoline nitrogen has been used to create potent antifungal agents, with the nature of the chain influencing the compound's efficacy. nih.gov These findings underscore the principle that while the core structure of this compound provides a foundation for biological activity, fine-tuning through remote substitutions and side chain engineering is essential for optimizing its therapeutic potential.

Investigation of Antineoplastic Activities of this compound Derivatives

Derivatives of the halo-hydroxyquinoline scaffold have demonstrated significant potential as anticancer agents. Their activity often stems from their ability to interfere with fundamental cellular processes in cancer cells, leading to cell death and inhibition of tumor growth.

Mechanistic Pathways of Cancer Cell Cytotoxicity (e.g., Induction of Apoptosis, Cell Cycle Arrest)

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on iodoquinol-related compounds have shown they can trigger apoptosis by modulating key regulatory proteins. researchgate.net For instance, one analog demonstrated the ability to induce apoptosis by affecting caspases-3 and 9, as well as the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net

Another related compound was found to induce cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 breast cancer cells. researchgate.net This arrest prevents cancer cells from proliferating and can ultimately lead to apoptosis. The molecular basis for this effect was linked to the suppression of cyclin-dependent kinase 1 (CDK1) and Bcl-2, alongside an increase in caspase-3 and Bax expression levels. researchgate.net Quinoline derivatives have been widely reported to function as growth inhibitors by causing cell cycle arrest and inducing apoptosis. researchgate.net

| Compound Class | Cancer Cell Line | Mechanism of Action | Key Molecular Targets | Reference |

| 7-Iodo-quinoline-5,8-diones | MCF-7 (Breast) | Apoptosis, Cell Cycle Arrest (Pre-G1, G2/M) | Caspase-3, Caspase-9, Bax, Bcl-2, CDK1, STAT3, NF-κB | researchgate.net |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Apoptosis | EGF-R | nih.gov |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | Oxidative Stress-Mediated Apoptosis | Caspase-3, Caspase-9, Bcl-2 | nih.gov |

Modulation of Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

Altering the balance of reduction-oxidation (redox) reactions within cancer cells is another key antineoplastic strategy for quinoline derivatives. Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that further increase oxidative stress.

Research has shown that certain 7-iodo-quinoline-5,8-dione derivatives can increase the levels of ROS in MCF-7 breast cancer cells. researchgate.net This is potentially achieved through the inhibition of enzymes like NAD(P)H quinone oxidoreductase (NQO1), which is involved in cellular detoxification and redox regulation. researchgate.net By inhibiting NQO1, these compounds can lead to a buildup of quinones and an increase in ROS, pushing the cancer cell's oxidative stress beyond a tolerable threshold and triggering cell death. researchgate.net The generation of ROS has been identified as a mechanism of action for other metal-complexed quinoline derivatives as well, leading to early apoptosis in cancer cells. mdpi.com

| Compound Class | Cell Line | Effect on Redox Homeostasis | Potential Mechanism | Reference |

| 7-Iodo-quinoline-5,8-diones | MCF-7 (Breast) | Increased Reactive Oxygen Species (ROS) levels | Inhibition of NAD(P)H quinone oxidoreductase (NQO1) | researchgate.net |

| Ruthenium-Clioquinol Complex | Various Cancer Cells | ROS Generation | Not specified | mdpi.com |

Interactions with Enzymatic Targets (e.g., NAD(P)H Quinone Oxidoreductase 1 (NQO1), Tyrosine Kinases, Caspases)

The quinoline scaffold is a versatile pharmacophore that interacts with various enzymatic targets crucial in cancer pathophysiology. Analogs based on the iodoquinol (B464108) structure, specifically 7-iodo-quinoline-5,8-diones, have been investigated for their potential to inhibit NAD(P)H Quinone Oxidoreductase 1 (NQO1). researchgate.net NQO1 is an enzyme often overexpressed in cancer cells that plays a role in cellular redox homeostasis and the stabilization of proteins like p53. researchgate.net Certain 7-iodo-quinoline-5,8-dione compounds were found to reduce NAD levels in MCF-7 breast cancer cells, suggesting potential NQO1 inhibition. researchgate.net This inhibitory activity is further supported by the observation of reduced p53 expression and increased reactive oxygen species levels in cells treated with these compounds. researchgate.net

The engagement of quinoline derivatives with protein tyrosine kinases, a family of enzymes often deregulated in cancer, has also been explored. For instance, some quinolinone compounds are known to inhibit receptor tyrosine kinases like Fibroblast growth factor receptor 3 (FGFR3), which is implicated in multiple myeloma. google.co.ug Other quinoline derivatives have demonstrated inhibitory effects on STAT3, a signal transducer and activator of transcription that functions as a tyrosine kinase. researchgate.net Inhibition of STAT3 by these compounds has been linked to the induction of apoptosis. researchgate.net

Caspases, a family of cysteine proteases, are central executioners of apoptosis (programmed cell death). The activation of these enzymes is a key indicator of a compound's pro-apoptotic potential. Studies on 7-iodo-quinoline-5,8-diones and other quinoline-based compounds have shown their ability to activate effector caspases, such as caspase-3 and caspase-7. researchgate.net This activation is a downstream consequence of cellular stress induced by the compounds, including oxidative DNA damage, leading to the dismantling of the cell. researchgate.net Similarly, other quinoline derivatives that inhibit STAT3 were found to induce apoptosis through their effects on key apoptotic regulators, including caspase-3 and caspase-9. researchgate.net

Table 1: Enzymatic Interactions of Selected Quinoline Analogs

| Compound Class | Target Enzyme | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| 7-Iodo-quinoline-5,8-diones | NQO1 | Potential inhibition, reduced NAD levels | MCF-7 | researchgate.net |

| 7-Iodo-quinoline-5,8-diones | Caspase-3/7 | Activation, induction of apoptosis | Colorectal, Breast, Cervical, Liver Cancer Cells | researchgate.net |

| Quinoline Derivatives | STAT3 (Tyrosine Kinase) | Inhibition, decreased p-STAT3 expression | MDA-MB-231 | researchgate.net |

| Quinoline Derivatives | Caspase-3, Caspase-9 | Activation | MDA-MB-231 | researchgate.net |

Gene Expression Modulation (e.g., Bax, Bcl-2, CDK1, VEGF)

The therapeutic potential of quinoline scaffolds is often linked to their ability to modulate the expression of genes that control cell cycle progression, apoptosis, and angiogenesis. The Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, is a critical regulator of the mitochondrial pathway of apoptosis. proteinatlas.orgnih.gov An imbalance between these proteins can determine a cell's fate. Research on anticancer 7-iodo-quinoline-5,8-diones has demonstrated their capacity to alter this balance in favor of apoptosis. researchgate.net Specifically, treatment with these compounds led to an upregulation in the expression of the pro-apoptotic Bax gene and a concurrent downregulation of the anti-apoptotic Bcl-2 gene. researchgate.net This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from mitochondria, triggering the caspase cascade and cell death. researchgate.net

In addition to apoptotic genes, quinoline analogs can influence the expression of genes that regulate the cell cycle. Cyclin-dependent kinases (CDKs), such as CDK1, are essential for driving the cell through different phases of its division cycle. The inhibition of these kinases can lead to cell cycle arrest and prevent tumor proliferation. One of the highly active 7-iodo-quinoline-5,8-dione compounds was shown to suppress the expression of CDK1 in MCF-7 cells, contributing to cell cycle arrest at the G2/M phase. researchgate.net

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with necessary nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes this process. The anti-angiogenic potential of quinoline derivatives has been investigated, with studies showing that certain compounds can modulate VEGF expression. researchgate.net For instance, a potent 7-iodo-quinoline-5,8-dione analog was found to decrease the expression of VEGF, indicating a potential anti-angiogenic effect that could complement its direct cytotoxic activities. researchgate.net

Table 2: Gene Expression Modulation by a 7-Iodo-quinoline-5,8-dione Analog (Compound 5)

| Gene | Gene Function | Effect of Compound | Cell Line | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | MCF-7 | researchgate.net |

| Bcl-2 | Anti-apoptotic | Downregulation | MCF-7 | researchgate.net |

| CDK1 | Cell Cycle Progression | Suppression | MCF-7 | researchgate.net |

| VEGF | Angiogenesis | Decreased Expression | MCF-7 | researchgate.net |

Antimicrobial Research Involving this compound Scaffolds

Antimalarial Potential and Inhibition of Parasitic Targets (e.g., Plasmodium falciparum Cytochrome bc1 Complex, PfNDH2)

The 4(1H)-quinolone scaffold is a well-established pharmacophore in antimalarial drug discovery, with the historical compound endochin (B1671275) serving as a key structural lead. acs.org Research has focused on optimizing this scaffold to develop potent agents against multidrug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. acs.orgnih.gov A primary target for these compounds is the parasite's mitochondrial cytochrome bc1 complex (also known as complex III), an essential enzyme in the electron transport chain. acs.orgnih.govosti.gov Inhibition of this complex disrupts ATP synthesis, leading to parasite death. nih.gov

Endochin-like quinolones (ELQs) featuring halogen substitutions, including at the 7-position, have shown remarkable potency and selectivity. For example, an ELQ analog with both a 6-chloro and a 7-methoxy group (compound 7) was a highly potent inhibitor of the P. falciparum cytochrome bc1 complex, with an EC50 value of 0.56 nM. acs.org This compound demonstrated excellent selectivity, as it did not inhibit the human equivalent enzyme at concentrations up to 10 µM. acs.org The quinolone core is common to many cytochrome bc1 inhibitors, which typically target the Qo or Qi sites of the complex. nih.govliverpool.ac.uk

Another promising target in the P. falciparum electron transport chain is the type II NADH:quinone oxidoreductase (PfNDH2). acs.orgresearchgate.net This enzyme is a critical component of the parasite's mitochondrial respiratory pathway, and its inhibition leads to depolarization of the mitochondrial membrane. researchgate.net A program to identify inhibitors of PfNDH2 selected the quinolone core for structure-activity relationship (SAR) development, leading to potent nanomolar inhibitors of both the enzyme and the whole parasite. acs.org The dual targeting of both the cytochrome bc1 complex and PfNDH2 has been suggested as a highly synergistic strategy to combat malaria. researchgate.net

Table 3: Antimalarial Activity of Quinolone Analogs

| Compound/Class | Parasitic Target | Activity/Potency | Reference |

|---|---|---|---|

| Endochin-like Quinolone (ELQ-307) | P. falciparum (in vitro) | High intrinsic activity | acs.org |

| ELQ Analog (Compound 7) | P. falciparum Cytochrome bc1 | EC50 = 0.56 nM | acs.org |

| Quinolone Core (CK-2-68) | PfNDH2 | Nanomolar IC50 | acs.org |

| Quinolone Core (SL-2-25) | PfNDH2 & P. falciparum | Nanomolar IC50 | acs.org |

Antifungal Efficacy Against Opportunistic Pathogens (e.g., Candida species, Aspergillus fumigatus)

Quinolone and iodoquinol derivatives have been investigated for their efficacy against opportunistic fungal pathogens, which pose a significant threat to immunocompromised individuals. fluorochem.co.uknih.gov Fungi such as Candida albicans, Candida glabrata, Candida krusei, Aspergillus fumigatus, and Cryptococcus neoformans are major causes of systemic infections. nih.govnih.gov

Studies on halo-8-quinolinols have provided insights into the antifungal potential of this scaffold. A comparison of iodo-8-quinolinol isomers revealed that the 6-iodo isomer was the most fungitoxic against a panel of six fungi, including Aspergillus niger and Aspergillus oryzae. researchgate.net This highlights the importance of the halogen's position on the quinoline ring for antifungal activity.

More complex quinoline-based structures, such as benzothieno[3,2-b]quinolinium salts, have also demonstrated broad-spectrum antifungal properties with low cytotoxicity. nih.gov Analogs of this scaffold were evaluated against C. albicans, C. neoformans, and A. fumigatus. nih.gov Further structural modifications, specifically the opening of the benzothiophene (B83047) ring to form 3-(phenylthio)quinolinium compounds, resulted in analogs with remarkable increases in potency (up to 300-fold) against C. albicans and significant activity against C. glabrata, C. krusei, and A. fumigatus. nih.gov These compounds represent a promising new scaffold for the development of drugs against opportunistic fungal infections. nih.govnih.gov

Table 4: Antifungal Activity of Selected Quinolone Scaffolds

| Compound Class/Isomer | Fungal Pathogen(s) | Activity | Reference |

|---|---|---|---|

| 6-Iodo-8-quinolinol | Aspergillus niger, A. oryzae | Most active among iodo-isomers | researchgate.net |

| Benzothieno[3,2-b]quinolinium Salts | C. albicans, C. neoformans, A. fumigatus | Broad antifungal properties, low cytotoxicity | nih.gov |

| 3-(Phenylthio)quinolinium Compounds | C. albicans, C. glabrata, C. krusei, A. fumigatus | High potency, up to 300-fold increase over parent scaffold | nih.gov |

Antitubercular Investigations and ATP Synthase Inhibition in Mycobacteria

The diarylquinoline bedaquiline (B32110) was a landmark approval for the treatment of multidrug-resistant tuberculosis (MDR-TB) and works by a novel mechanism: the inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis. nih.govnih.govd-nb.info This enzyme is crucial for energy production in the bacterium, and its inhibition is potently bactericidal. nih.govd-nb.info The success of bedaquiline has spurred research into other quinoline-based scaffolds as potential antitubercular agents targeting ATP synthase. nih.govresearchgate.net

In an effort to reduce the chemical complexity and cost of bedaquiline, studies on its structural simplification have been undertaken. nih.govresearchgate.net These efforts have involved designing and synthesizing new quinoline analogs that retain the core pharmacophoric elements but are easier to produce. nih.gov The synthesis of various 3-substituted quinoline derivatives, including 2-chloro-3-iodoquinoline (B144977) intermediates, has been a key strategy. nih.govd-nb.info Four series of simplified analogs were designed that retained potent antitubercular activity against both sensitive and MDR strains of M. tuberculosis. nih.govresearchgate.net Several of these candidates were confirmed to inhibit mycobacterial ATP synthesis, with IC50 values in the micromolar range. nih.govresearchgate.net These findings provide a strong foundation for developing less complex and more accessible bedaquiline derivatives. nih.gov

Evaluation of Antiviral Effects (e.g., Herpesviruses, SARS-CoV-2)

The quinoline scaffold has been explored for its potential antiviral activity against a range of viruses. The herpesvirus family, which includes common human pathogens like herpes simplex virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV), has been a notable target. google.comgoogleapis.comgoogle.com Patent literature describes 4-hydroxyquinoline-3-carboxamide derivatives as being useful for treating or preventing herpesviral infections, with a particular emphasis on HCMV. google.comgoogleapis.com Similarly, 8-hydroxy-7-substituted quinoline compounds have been reported to possess antiviral activity against CMV and other herpesviruses. google.com

More recently, with the emergence of the COVID-19 pandemic, researchers have investigated existing drug scaffolds, including quinolines, for activity against SARS-CoV-2. jst.go.jpnih.gov Amodiaquine, an antimalarial drug with a quinoline core, and its analogs have been studied for this purpose. jst.go.jpresearchgate.net In one study, amodiaquine analogs functionalized with dialkylamino-pendant aminophenol moieties showed high levels of anti-SARS-CoV-2 activity with low toxicity. jst.go.jp The investigation included modifying the 7-position of the quinoline ring, with research suggesting that the introduction of iodide and bromide at this position could be of interest for optimizing antiviral activity. researchgate.net

Table 5: Antiviral Activity of Quinoline Scaffolds

| Compound Class | Viral Target | Reported Use/Activity | Reference |

|---|---|---|---|

| 4-Hydroxyquinoline-3-carboxamides | Herpesviruses (esp. HCMV) | Potential for treatment and prevention | google.comgoogleapis.com |

| 8-Hydroxy-7-substituted quinolines | Herpesviruses (CMV, VZV, etc.) | Antiviral activity | google.com |

| Amodiaquine Analogs | SARS-CoV-2 | High antiviral activity, low toxicity | jst.go.jpresearchgate.net |

Computational and Theoretical Studies on 7 Bromo 4 Hydroxy 3 Iodoquinoline

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties that govern efficacy, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Development of Predictive Models for Biological Efficacy

While specific QSAR models for 7-Bromo-4-hydroxy-3-iodoquinoline are not extensively documented in public literature, the development of such models would follow established principles applied to other quinoline (B57606) derivatives. For instance, QSAR studies on quinoline analogs have successfully predicted their anti-malarial, anti-cancer, and antibacterial activities. nih.govnih.govresearchgate.net

A hypothetical QSAR model for this compound and its analogs would involve the generation of a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values against a specific target). Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive equation would be formulated. nih.govarabjchem.org Such models for quinoline derivatives have demonstrated high predictive accuracy, with correlation coefficients (r²) often exceeding 0.8, indicating a strong correlation between the descriptors and the biological activity. nih.gov

For example, a study on quinoline derivatives as anti-malarial agents developed a robust QSAR model that could explain 92% of the variance in the observed biological activity. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively used to predict the anti-gastric cancer and anti-plasmodial activities of quinoline compounds. mdpi.comsemanticscholar.org These models provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence activity.

The development of a predictive model for this compound would likely involve testing its efficacy against various biological targets, such as bacterial enzymes or cancer cell lines, and then applying these established QSAR methodologies.

Identification of Physicochemical Descriptors Correlating with Activity

The biological activity of quinoline derivatives is governed by a combination of physicochemical properties, which are quantified by molecular descriptors. In the case of this compound, several key descriptors would be expected to correlate with its efficacy.

Topological and Constitutional Descriptors: These descriptors relate to the two-dimensional structure and atomic composition of the molecule. Studies on other quinolones have shown that descriptors like the Platt number (PJI2), molecular volume (Mv), and the number of rotatable bonds (nBM) can significantly affect their anti-malarial activity. nih.gov The presence and position of the bulky bromine and iodine atoms in this compound would heavily influence these topological indices.

Electronic Descriptors: The electronic properties, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial. The electronegative halogen atoms (bromine and iodine) and the hydroxyl group at the 4-position would create a specific electrostatic potential around the molecule, influencing its interaction with biological targets. For instance, in halogenated quinolines, the ability to form hydrogen bonds and participate in halogen bonding is a key determinant of their biological activity. acs.org

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical factor for membrane permeability and interaction with hydrophobic pockets in target proteins. The halogenation of the quinoline ring generally increases lipophilicity. The balance between hydrophilicity (from the hydroxyl group) and lipophilicity (from the halo-substituents) in this compound would be a key determinant of its pharmacokinetic and pharmacodynamic properties. Studies on halogenated quinolines have indeed shown that the calculated logP (ClogP) value impacts their antibacterial and biofilm eradication activities. nih.gov

A summary of potentially important descriptor types for this compound is presented in the table below.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Topological | Platt number (PJI2), Wiener index | Steric interactions, molecular shape |

| Constitutional | Molecular Weight (MW), Number of rotatable bonds (nBM) | Size, flexibility |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Receptor binding, reactivity |

| Hydrophobic | LogP, Molar refractivity | Membrane permeability, target binding |

Chemoinformatics Approaches for Derivative Design and Virtual Screening

Chemoinformatics provides the tools and techniques to manage, analyze, and model chemical information, which is invaluable for designing new and improved derivatives of a lead compound like this compound.

Derivative Design: Based on the insights from QSAR models, new derivatives can be rationally designed. For instance, if a QSAR model indicates that increased steric bulk at a particular position enhances activity, new analogs with larger substituents at that position can be proposed. The contour maps generated from 3D-QSAR studies are particularly useful in this regard, as they visually guide the modification of the lead structure to improve its interaction with the target. mdpi.com For this compound, this could involve modifying the substituents at other positions on the quinoline ring or replacing the existing halogens with other groups to fine-tune the electronic and steric properties.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a biological target to identify potential hits. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, can be employed to dock a library of quinoline derivatives, including variations of this compound, into the active site of a receptor. nih.gov The binding affinity and interaction patterns can then be scored to prioritize compounds for experimental testing. Ligand-based virtual screening can also be performed, where compounds are screened based on their similarity to a known active molecule like this compound. mdpi.com This approach is particularly useful when the 3D structure of the target is unknown.

Recent studies have demonstrated the power of virtual screening in identifying potent quinoline-based inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govnih.gov These approaches significantly reduce the time and cost associated with traditional high-throughput screening.

The table below outlines chemoinformatic strategies that could be applied to this compound.

| Chemoinformatic Strategy | Description | Application to this compound |

| De Novo Design | Computational generation of novel molecular structures that fit the binding site of a target protein. | Designing novel quinoline scaffolds with optimal interactions based on a known target. |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target to form a stable complex. | Simulating the binding of this compound and its derivatives to various enzymes or receptors. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | Developing a pharmacophore model based on the structure of this compound to screen for other compounds with similar features. |

Advanced Research Directions and Future Perspectives for 7 Bromo 4 Hydroxy 3 Iodoquinoline

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic routes to 7-Bromo-4-hydroxy-3-iodoquinoline and its derivatives is a critical area of ongoing research. Traditional methods often involve multiple steps with harsh reagents and produce significant waste. Modern synthetic chemistry is moving towards greener alternatives that offer higher yields and are more sustainable.

Recent advancements in quinoline (B57606) synthesis highlight several promising approaches that could be adapted for this compound. These include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. For instance, microwave irradiation has been successfully used in the Knoevenagel condensation for the synthesis of substituted quinolines. tandfonline.com

One-pot reactions: Combining multiple reaction steps into a single pot reduces solvent usage and purification steps, leading to a more efficient process. A one-pot reaction for substituted quinolines has been developed using a copper sulphate-D-glucose catalyst in a water-ethanol mixture, achieving good to excellent yields. tandfonline.com

Catalyst-free methods: Eliminating the need for a catalyst simplifies the reaction and reduces costs and potential toxicity. tandfonline.com

Green solvents: The use of water as a solvent in microwave-assisted synthesis of quinoline derivatives has been shown to be effective, economical, and environmentally friendly. tandfonline.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety, especially for scalable production.

These modern synthetic strategies offer significant potential for the large-scale and sustainable production of this compound, which is crucial for its further investigation and potential commercial applications.

Design and Synthesis of Multi-targeted this compound Hybrids

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. The this compound scaffold is an excellent candidate for creating such multi-targeted hybrids.

The design of these hybrids often involves linking the quinoline core to another bioactive molecule through a suitable spacer. For example, isoxazolidine (B1194047) and isoxazole (B147169) moieties, known for their presence in various natural products and pharmaceuticals, have been fused with isoquinolinone rings to create novel hybrid structures. mdpi.com This was achieved through 1,3-dipolar cycloaddition reactions. mdpi.com

The development of these hybrid molecules opens up new avenues for treating complex diseases where multiple biological targets are involved.

Investigation of Prodrug Strategies for Improved Pharmacological Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This approach is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or high toxicity. nih.gov

For a compound like this compound, which may have limitations in its physicochemical properties, prodrug strategies could be highly beneficial. Common prodrug approaches include the introduction of:

Phosphate groups: To enhance water solubility.

Amino acids: To improve solubility and potentially target specific transporters. nih.gov

Glycosidic linkages: To improve solubility and stability. For example, glucuronide prodrugs have shown promise in delivering drugs with reduced toxicity. nih.gov

Ester groups: Which can be cleaved by esterases in the body to release the active drug.

By converting the hydroxyl group of this compound into a more soluble promoiety, its pharmacokinetic profile could be significantly improved, leading to better therapeutic outcomes.

Applications in Chemical Biology and as Molecular Probes

The unique structural features of this compound make it a valuable tool in chemical biology. The presence of halogen atoms allows for various chemical modifications and the attachment of fluorescent tags or other reporter groups. This enables the development of molecular probes to study biological processes and interactions.

For instance, quinoline derivatives are known to exhibit fluorescence, and this property can be fine-tuned through chemical modifications. beilstein-journals.org This makes them suitable for use in fluorescence microscopy and other imaging techniques. Furthermore, the ability of the quinoline scaffold to interact with biological targets, such as enzymes and receptors, makes it a useful starting point for designing probes to investigate their function and localization within cells.

Potential for Material Science Applications (e.g., Optical and Sensing Properties)

Beyond its biological applications, this compound and its derivatives hold promise in the field of material science. The quinoline ring system is a known chromophore, and the presence of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, potentially leading to materials with interesting optical and electronic characteristics.

Research into related quinoline compounds has shown their potential in various applications:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electron-transporting or host-emitting materials in OLEDs. researchgate.net

Fluorescent Sensors: The fluorescence of quinoline-based compounds can be sensitive to the presence of metal ions, making them useful as chemical sensors. researchgate.net

Organic-Inorganic Hybrid Materials: The ability of quinoline derivatives to coordinate with metal ions allows for the creation of hybrid materials with tunable properties. researchgate.net

The specific combination of substituents in this compound could lead to novel materials with unique optical and sensing capabilities, warranting further investigation in this area.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds to identify new drug leads. researchgate.netjdigitaldiagnostics.com The this compound scaffold provides an excellent starting point for the construction of such libraries.

By systematically varying the substituents at different positions of the quinoline ring, a diverse collection of derivatives can be generated. These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities. This approach significantly accelerates the drug discovery process and increases the chances of finding novel therapeutic agents.

The integration of combinatorial synthesis with HTS allows for a more efficient exploration of the chemical space around the this compound core, paving the way for the discovery of new and potent drug candidates.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 7-bromo-4-hydroxy-3-iodoquinoline in heterogeneous catalytic systems?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C or CuI). For example, halogen exchange reactions (e.g., bromine/iodine substitution) demand careful control of stoichiometry to avoid over-iodination . Parallel monitoring via TLC or HPLC ensures intermediate stability, particularly for the hydroxyl group, which may undergo unintended oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

Q. How do solvent polarity and pH influence the solubility of this compound in aqueous-organic mixtures?

- Methodological Answer : The compound’s solubility is pH-dependent due to its hydroxyl group (pKa ~9.5). In acidic conditions (pH <7), protonation enhances solubility in polar solvents (e.g., ethanol/water). In basic conditions, deprotonation increases hydrophilicity but may destabilize the iodine substituent. Solvent screening via shake-flask experiments (e.g., logP measurements) is recommended to balance solubility and stability .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during iodination of 7-bromo-4-hydroxyquinoline precursors?

- Methodological Answer : Iodination at the 3-position competes with potential bromine displacement. Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) reactivity, identifying electron-rich sites. Experimentally, using directing groups (e.g., –OH) and low-temperature iodination (0–5°C) minimizes side reactions. Kinetic studies via in-situ IR spectroscopy can track intermediate formation .

Q. How does the stability of this compound vary under thermal and photolytic conditions?

- Methodological Answer : Accelerated stability studies (40–60°C, 75% RH) reveal degradation pathways:

- Thermal : Iodine loss via C–I bond cleavage above 150°C (TGA-DSC analysis).

- Photolytic : UV-Vis exposure (254 nm) generates quinone-like oxidation products (HPLC-MS monitoring). Stabilizers like antioxidants (e.g., BHT) or light-resistant packaging (amber vials) are advised .

Q. What computational models predict the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) identifies binding affinities. QSAR models correlate halogen electronegativity (Br vs. I) with inhibitory potency. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) using structurally analogous compounds (e.g., 7-chloro-4-hydroxyquinoline derivatives) .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70%) may stem from trace metal impurities or solvent degassing. Systematic DOE (Design of Experiments) testing variables (e.g., base strength, ligand ratio) identifies optimal conditions. Replicate studies under inert atmospheres (Ar/N₂) and with ultra-dry solvents improve reproducibility .

Research Applications

Q. What role does this compound play in developing fluorescence probes for metal ion detection?

- Methodological Answer : The iodine and hydroxyl groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Fluorescence quenching assays (λ_ex = 350 nm, λ_em = 450 nm) quantify binding constants (Kd). Compare with analogs (e.g., 7-bromo-4-methoxyquinoline) to assess steric/electronic effects on sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.